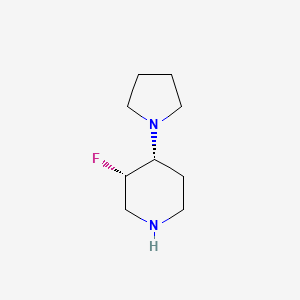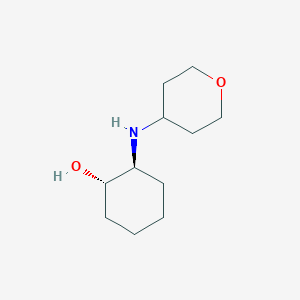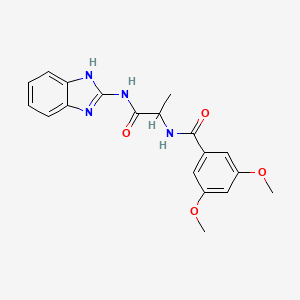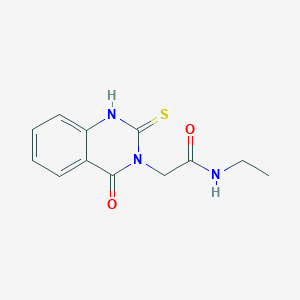![molecular formula C19H22FN5O2 B2421006 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide CAS No. 946204-33-7](/img/structure/B2421006.png)
2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C19H22FN5O2 and its molecular weight is 371.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactivity
- Pyrazolo[3,4-d]pyrimidines and Analogues: The chemical properties and reactivity of compounds like 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide have been explored in various studies. For instance, compounds like 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-thione exhibit reactivity with alkyl halides, leading to the formation of corresponding thioethers. Such reactions are significant for understanding the chemical behavior of these compounds (Brown, Danckwerts, Grigg, & Iwai, 1979).
Biological Applications
Antioxidant and Anti-Breast Cancer Properties
Research has shown that certain pyrazoles, closely related to the compound , demonstrate significant antioxidant and anti-breast cancer properties. This suggests potential therapeutic applications in treating breast cancer and inflammation-related diseases (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Anti-inflammatory Activity
Studies have also revealed that derivatives of N-(3-chloro-4-fluorophenyl) acetamide, closely related to the compound of interest, show significant anti-inflammatory activities. This indicates potential uses in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antimicrobial Activity
Some pyrazole derivatives exhibit antimicrobial activities, suggesting their use in developing new antimicrobial agents. This is critical in the context of increasing antibiotic resistance (Bondock, Rabie, Etman, & Fadda, 2008).
Anti-Lung Cancer Activity
Fluoro-substituted compounds, similar to the chemical in focus, have been found to possess anti-lung cancer activity, highlighting their potential in cancer treatment (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Anticonvulsant Activity
Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, structurally related to this compound, indicates potential anticonvulsant activity. This opens avenues for their use in treating epilepsy (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).
Wirkmechanismus
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. RIPK1 plays a crucial role in the regulation of necroptosis and inflammation, making it an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as an inhibitor of RIPK1 . It binds to RIPK1 with high affinity, thereby blocking its kinase activity . This inhibition prevents the downstream signaling events that lead to necroptosis .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . This pathway involves a series of protein-protein interactions and phosphorylation events that lead to the activation of mixed lineage kinase domain-like pseudokinase (MLKL), which forms pores in the cell membrane, leading to cell death . By inhibiting RIPK1, the compound prevents the activation of MLKL, thereby blocking necroptosis .
Pharmacokinetics
The compound has acceptable pharmacokinetic characteristics. In liver microsomal assay studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 minutes, respectively . The compound also displayed oral bioavailability of 59.55% , suggesting that it is well-absorbed and can reach its target sites in the body effectively.
Result of Action
The compound effectively blocks tumor necrosis factor-alpha (TNFα)-induced necroptosis in both human and murine cells . It also inhibits TNFα, Smac mimetic, and zVAD-fmk (TSZ)-induced phosphorylation of the RIPK1/RIPK3/MLKL pathway . In a model of TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound could effectively protect mice from loss of body temperature and death .
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-4-9-21-16(26)11-24-19(27)18-15(17(23-24)12(2)3)10-22-25(18)14-7-5-13(20)6-8-14/h5-8,10,12H,4,9,11H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRVJCATNOYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2420925.png)
![(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2420926.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine](/img/structure/B2420927.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2420928.png)


![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2420934.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2420937.png)
![1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine](/img/structure/B2420939.png)


![[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)](/img/structure/B2420944.png)

![N-(2-methoxyethyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2420946.png)